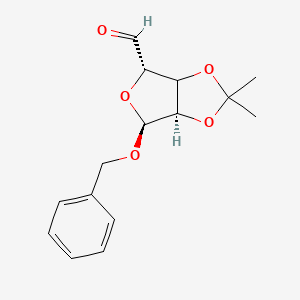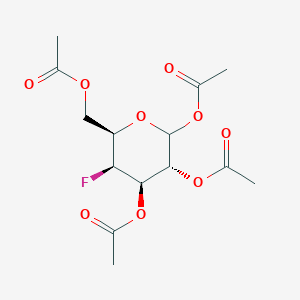
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of four acetyl groups and a fluorine atom replacing a hydroxyl group on the galactopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose typically involves the acetylation of 4-deoxy-4-fluoro-D-galactopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine). The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to remove acetyl groups.
Oxidation/Reduction: Reagents like sodium borohydride (NaBH4) for reduction or potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products would vary depending on the nucleophile used.
Hydrolysis: The primary product would be 4-deoxy-4-fluoro-D-galactopyranose.
Oxidation/Reduction: Products would depend on the specific oxidation or reduction pathway.
Scientific Research Applications
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of glycosylated drugs or prodrugs.
Carbohydrate Research: The compound serves as a model for studying the effects of fluorine substitution on carbohydrate properties and reactivity.
Biological Studies: It can be used to investigate carbohydrate-protein interactions and the role of specific sugar modifications in biological processes.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes that recognize carbohydrate structures. The fluorine substitution can influence the binding affinity and specificity of these interactions, potentially altering the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but lacks the fluorine substitution.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated sugar derivative without the fluorine atom.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Contains an amino group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose makes it unique compared to other acetylated sugar derivatives. This substitution can significantly impact the compound’s chemical reactivity and biological interactions, providing distinct advantages in specific applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJKBANJUBLLX-RRYROLNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
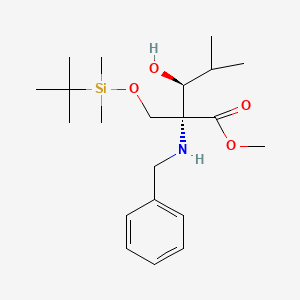

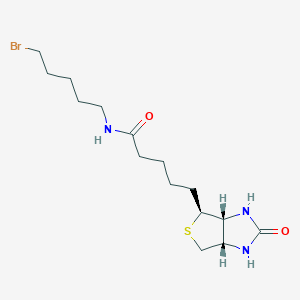
![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
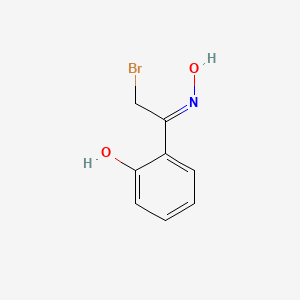
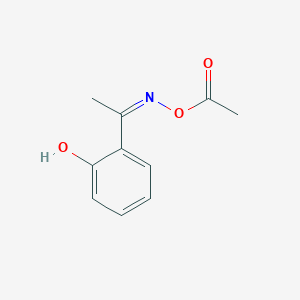
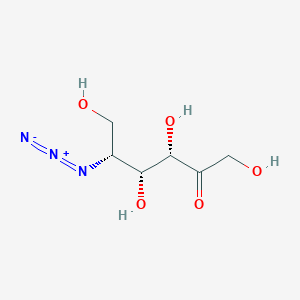
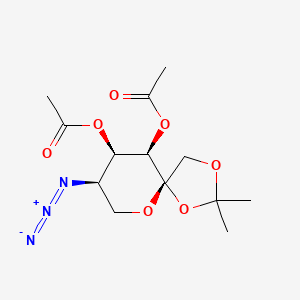
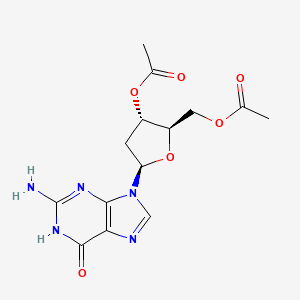
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
